molecular formula C15H17NO3 B2626281 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 900015-37-4

3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B2626281
CAS No.: 900015-37-4
M. Wt: 259.305
InChI Key: LZFNXBDCCKQAOY-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid is an organic compound that features both an aromatic ring and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound would need to be determined through experimental studies.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: This can be achieved by ethylation of phenol to form 4-ethoxyphenol.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the pyrrole ring through a propanoic acid linker. This can be achieved using various coupling reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the carboxylic acid group, potentially forming alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid would depend on its specific interactions with biological targets. Generally, compounds with aromatic and pyrrole rings can interact with enzymes, receptors, and other proteins, potentially modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid
  • 3-(4-ethoxyphenyl)-3-(1H-imidazol-1-yl)propanoic acid
  • 3-(4-ethoxyphenyl)-3-(1H-pyrrol-2-yl)propanoic acid

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid lies in its specific combination of functional groups and their spatial arrangement. This can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-3-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-13-7-5-12(6-8-13)14(11-15(17)18)16-9-3-4-10-16/h3-10,14H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFNXBDCCKQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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